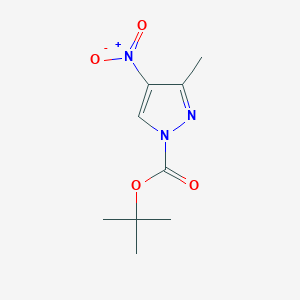

tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-methyl-4-nitropyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c1-6-7(12(14)15)5-11(10-6)8(13)16-9(2,3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFNCVSBBDMLAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1[N+](=O)[O-])C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00733482 | |

| Record name | tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847139-22-4 | |

| Record name | tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate

Introduction

tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate is a functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazole core is a prevalent scaffold in numerous pharmacologically active molecules, valued for its metabolic stability and versatile substitution patterns.[1][2] The inclusion of a nitro group introduces a key electronic and structural feature, often utilized as a synthetic handle for further functionalization or as a pharmacophore in its own right. The tert-butyloxycarbonyl (Boc) protecting group on the pyrazole nitrogen ensures regiochemical control in subsequent reactions and enhances solubility in organic solvents, making it an ideal building block for complex molecular architectures.[3][4]

This guide provides a comprehensive, technically-grounded overview of a reliable and efficient two-step pathway for the synthesis of this target molecule. As senior application scientists, our focus is not merely on the procedural steps but on the underlying chemical principles, the rationale for specific experimental choices, and the critical parameters that ensure a successful and reproducible outcome.

Retrosynthetic Analysis & Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests a two-step sequence. The final synthetic step is the protection of the pyrazole nitrogen with a Boc group. This is a standard transformation, typically achieved using di-tert-butyl dicarbonate (Boc₂O).[5] This disconnection reveals the key intermediate: 3-methyl-4-nitro-1H-pyrazole .

Further disconnection of this intermediate involves the removal of the nitro group, which points to an electrophilic aromatic substitution reaction. The most direct approach is the nitration of the commercially available starting material, 3-methyl-1H-pyrazole .

Therefore, the forward synthesis is designed as follows:

-

Step 1: Regioselective Nitration. Electrophilic nitration of 3-methyl-1H-pyrazole to install a nitro group at the C4 position.

-

Step 2: N-Boc Protection. Protection of the N1-H of the pyrazole ring in 3-methyl-4-nitro-1H-pyrazole using di-tert-butyl dicarbonate.

This strategy is efficient and relies on well-established, high-yielding reactions common in heterocyclic chemistry.

Visualized Synthesis Pathway

Caption: A two-step synthesis of the target compound from 3-methyl-1H-pyrazole.

Part 1: Synthesis of 3-Methyl-4-nitro-1H-pyrazole

Mechanistic Insight and Rationale

The nitration of a pyrazole ring is a classic electrophilic aromatic substitution. The choice of nitrating agent—typically a mixture of concentrated nitric acid and sulfuric acid—is critical as it generates the highly electrophilic nitronium ion (NO₂⁺) in situ.

The regioselectivity of this reaction is governed by the electronic properties of the pyrazole ring and its substituents. The pyrazole ring itself is an electron-rich heterocycle. However, under the strongly acidic conditions required for nitration, the ring nitrogens are protonated. The resulting pyrazolium cation is significantly deactivated towards electrophilic attack. The methyl group at the C3 position is a weak activating group. The most influential factor is the deactivating effect of the protonated nitrogen atoms, which directs the incoming electrophile to the C4 position, the position least deactivated by induction. Precise temperature control is paramount; the reaction is highly exothermic, and temperatures exceeding 10°C can lead to the formation of dinitrated byproducts or decomposition, drastically reducing the yield and purity of the desired product.[6]

Detailed Experimental Protocol

-

Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, cautiously add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (3-4 volumes relative to the pyrazole) while ensuring the internal temperature is maintained below 10°C.

-

Reaction Setup: In a separate three-necked flask fitted with a thermometer, a dropping funnel, and a mechanical stirrer, dissolve 3-methyl-1H-pyrazole (1.0 equivalent) in concentrated sulfuric acid. Cool this solution to 0-5°C using an ice-salt bath.

-

Addition: Slowly add the pre-cooled nitrating mixture dropwise to the pyrazole solution. The rate of addition must be carefully controlled to keep the internal reaction temperature below 10°C.[6]

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 2-3 hours. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~7). Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture to yield 3-methyl-4-nitro-1H-pyrazole as a pale yellow solid.

Part 2: Synthesis of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate

Mechanistic Insight and Rationale

This step involves the protection of the pyrazole's acidic N-H proton with a tert-butyloxycarbonyl (Boc) group. The reaction proceeds via nucleophilic attack of the pyrazole nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[4][5]

To facilitate this, a non-nucleophilic organic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is required. The base deprotonates the pyrazole N-H, generating the corresponding pyrazolate anion. This anion is a significantly stronger nucleophile than the neutral pyrazole, enabling a rapid and efficient reaction with Boc₂O at room temperature.[7] Dichloromethane (CH₂Cl₂) is an excellent solvent choice due to its inert nature and its ability to dissolve both the starting materials and reagents. The primary byproduct, di-tert-butyl carbonate, and any excess reagents are easily removed during aqueous work-up.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 3-methyl-4-nitro-1H-pyrazole (1.0 equivalent) in dichloromethane (DCM), add triethylamine (1.5 equivalents). Stir the solution at room temperature until the pyrazole has completely dissolved.

-

Addition of Boc₂O: Add di-tert-butyl dicarbonate (1.2 equivalents) to the solution portion-wise or as a solution in DCM.[7]

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction's completion via TLC.

-

Work-up and Isolation: Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with deionized water.[7]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product, tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate.

Data Summary

The following table summarizes representative data for the key compounds in this synthesis. Actual results may vary based on experimental conditions and scale.

| Compound | Molecular Formula | Mol. Weight ( g/mol ) | Typical Yield | Appearance |

| 3-Methyl-1H-pyrazole | C₄H₆N₂ | 82.10 | - | Colorless liquid/solid |

| 3-Methyl-4-nitro-1H-pyrazole | C₄H₅N₃O₂ | 127.10 | 75-85% | Pale yellow solid |

| tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate | C₉H₁₃N₃O₄ | 227.22 | 80-90% | White to off-white solid |

Troubleshooting & Optimization

-

Low Yield in Nitration: This is often due to poor temperature control. Ensure the reaction temperature never exceeds 10°C to prevent degradation. Also, verify the purity and concentration of the nitric and sulfuric acids.

-

Formation of Multiple Isomers: While the C4 position is strongly favored, minor amounts of other isomers can form. Purification by recrystallization is usually effective at removing these impurities.

-

Incomplete Boc Protection: If the starting pyrazole persists, ensure that the base is anhydrous and that a sufficient excess (at least 1.2 equivalents) of Boc₂O is used. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction if it is sluggish.[4][8]

Conclusion

The synthesis of tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate is reliably achieved through a robust two-step sequence involving regioselective nitration followed by N-Boc protection. The success of this pathway hinges on a solid understanding of electrophilic substitution mechanisms and careful control of key experimental parameters, most notably temperature during the nitration step. This guide provides the necessary technical detail and mechanistic rationale to empower researchers to confidently and efficiently produce this valuable synthetic intermediate for applications in drug discovery and materials science.

References

- Potapov, A. S., et al. (2016). CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. HETEROCYCLES, 93(2), 628.

- Barry, W. J., Birkett, P., & Finar, I. L. (1969). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic, 10, 1328.

- BenchChem. (2025). Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. BenchChem Technical Support.

- Sci-Hub. (1969). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic.

- ARKIVOC. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(vi), 54-71.

-

Zhang, C., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(11), 3253. Available from: [Link]

- CONICET Digital. (2017). Regio-specific synthesis of new 1-(tert-butyl)-1H-pyrazole-carboxamides. Tetrahedron Letters, 58(24), 2365-2369.

- Chand, D., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(1).

-

Kumpf, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(16), 4983. Available from: [Link]

- ChemicalBook. (n.d.). tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis. ChemicalBook.

- Yoon, Y., et al. (2014). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications, 50(76), 11282-11284.

- ResearchGate. (2008). Selective Ring N-Protection of Aminopyrazoles. Journal of Organic Chemistry, 73(10), 3939-3942.

- Japsonline.com. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), pp. 102-108.

-

JACS Au. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(7), 1646-1655. Available from: [Link]

- ResearchGate. (2015). Recent advances in the synthesis of new pyrazole derivatives. ARKIVOC.

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6542. Available from: [Link]

- ResearchGate. (2015). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. ARKIVOC.

- BenchChem. (n.d.). 1-Boc-4-(hydroxymethyl)pyrazole. BenchChem.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

Sources

- 1. societachimica.it [societachimica.it]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0 | Benchchem [benchchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. japsonline.com [japsonline.com]

An In-depth Technical Guide to tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who are interested in leveraging the unique characteristics of this functionalized pyrazole derivative.

Introduction: The Strategic Value of Functionalized Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2] The strategic placement of various functional groups on the pyrazole ring allows for the fine-tuning of its physicochemical and pharmacological properties. tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate is a bespoke building block designed for advanced organic synthesis, particularly in the construction of complex heterocyclic systems for drug discovery.

The inherent structure of this compound, featuring a nitro group and a tert-butoxycarbonyl (Boc) protecting group, offers a unique combination of reactivity and stability. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrazole ring, while the Boc group provides a means for controlled derivatization at the N1 position. This guide will delve into the nuanced chemical properties that arise from this specific arrangement of functional groups.

Physicochemical Properties

The physical and chemical properties of tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate are dictated by the interplay of its constituent parts: the pyrazole core, the methyl group, the nitro group, and the tert-butyl carboxylate moiety.

| Property | Value/Description | Source/Rationale |

| Molecular Formula | C9H13N3O4 | Calculated |

| Molecular Weight | 227.22 g/mol | [3] |

| Appearance | Expected to be a crystalline solid, potentially pale yellow in color. | Inferred from related nitro-pyrazole compounds which are often crystalline solids.[4] |

| Solubility | Limited solubility in water. Higher solubility in organic solvents like ethanol, acetone, and chloroform. | The hydrophobic pyrazole ring and the tert-butyl group reduce water solubility, while the overall structure is compatible with organic solvents.[4] |

| Stability | Stable under normal laboratory conditions. | N-Boc protected pyrazoles and nitro-pyrazoles are generally stable compounds.[4][5] |

Synthesis and Reactivity

The synthesis of tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate is not explicitly detailed in the provided search results. However, a logical synthetic route can be proposed based on established methods for the N-protection of pyrazoles.

Proposed Synthetic Pathway

The most plausible synthetic route involves the N-acylation of 3-methyl-4-nitro-1H-pyrazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Synthesis of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate

Materials:

-

3-methyl-4-nitro-1H-pyrazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-methyl-4-nitro-1H-pyrazole (1 equivalent) in dichloromethane, add triethylamine (1.5 equivalents).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in dichloromethane to the reaction mixture at room temperature.

-

Stir the reaction overnight at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate.

Key Aspects of Reactivity

The chemical reactivity of tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate is governed by the electron-deficient nature of the pyrazole ring, a consequence of the strongly electron-withdrawing nitro group.

-

Electrophilicity of the Pyrazole Ring: The C5 position of the pyrazole ring is expected to be the most electrophilic and susceptible to nucleophilic attack.

-

Reactivity of the Nitro Group: The nitro group can undergo reduction to an amino group, providing a key handle for further functionalization. This transformation opens up avenues for the synthesis of a diverse library of pyrazole derivatives.

-

Deprotection of the Boc Group: The tert-butoxycarbonyl group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), liberating the N1 position for subsequent reactions such as N-alkylation or N-arylation.

Caption: Key reaction pathways of the title compound.

Potential Applications in Drug Discovery

Functionalized pyrazoles are prevalent in pharmaceuticals due to their ability to act as bioisosteres for other functional groups and their capacity for diverse biological activities.[1][2] tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate serves as a versatile intermediate for the synthesis of novel therapeutic agents.

-

Scaffold for Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors. The amino-pyrazole derivatives, obtained after the reduction of the nitro group, can be further elaborated to target the ATP-binding site of various kinases.

-

Precursor for Anti-inflammatory Agents: Some pyrazole derivatives exhibit anti-inflammatory properties. The functional handles on this molecule allow for the synthesis of analogs of known anti-inflammatory drugs.

-

Building Block for Agrochemicals: Pyrazole-containing compounds have also found applications in the agrochemical industry as herbicides and fungicides.

Safety and Handling

While specific safety data for tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate is not available, information from related compounds such as 3-methyl-4-nitro-1H-pyrazole suggests that it should be handled with care.[5]

-

General Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

-

Stability: The compound is expected to be stable under normal conditions.[5]

-

Incompatibilities: Avoid strong oxidizing agents.[6]

Conclusion

tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate is a strategically designed chemical entity with significant potential in synthetic and medicinal chemistry. Its unique combination of a reactive nitro group and a labile Boc protecting group on a pyrazole scaffold provides chemists with a powerful tool for the construction of complex and biologically active molecules. This guide has outlined its core chemical properties, a plausible synthetic route, and its potential applications, providing a solid foundation for researchers looking to utilize this versatile building block in their scientific endeavors.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Vertex AI Search.

- Solubility of Things. 4-nitro-1H-pyrazole.

- Zarudnitskii, E. V., et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Jakubczyk, D., et al. Copper-catalyzed direct C–H arylselenation of 4-nitro-pyrazoles and other heterocycles with selenium powder and aryl iodides. Access to unsymmetrical heteroaryl selenides. RSC Advances, 2017.

- Hüttel, R. and Büchele, F. Pyrazoles. 19. Selective thermolysis reactions of bromo-1-nitro-1H-pyrazoles. Formation of 3-nitro-1H- vs. 4-nitro-1H-pyrazoles. The Journal of Organic Chemistry, 1958.

- ChemicalBook.

- Fisher Scientific. SAFETY DATA SHEET - 3-Methyl-4-nitro-1H-pyrazole.

- Al-Hourani, B. J., et al. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014.

- PubChem.

- Chemsrc. 4-Nitro-1H-pyrazole | CAS#:2075-46-9.

- TCI Chemicals. SAFETY DATA SHEET - 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide.

- Wang, X., et al. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.

- SpectraBase. N-(tert-butyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide - Optional[1H NMR].

- ChemicalBook. 1-(TERT-BUTYL)-3-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXYLIC ACID.

- PubChem.

- Hoffman Fine Chemicals. CAS RN 2002441-88-3 | Methyl 1-(tert-butyl)

- Sigma-Aldrich.

- Pollock, P. M. and Cole, K. P. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 2014.

- BLD Pharmatech. SAFETY DATA SHEET - tert-Butyl 3-amino-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)

- ChemScene. Building blocks | Bioactive small molecules.

- Asif, M.

- BLD Pharm.

- Patel, R. P., et al. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 2013.

- BLD Pharm.

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

Spectroscopic Characterization of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its structural features as determined by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental observations and interpretations is emphasized to provide field-proven insights.

Introduction

tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate is a functionalized pyrazole derivative. The pyrazole core is a privileged scaffold in numerous FDA-approved drugs, valued for its diverse biological activities.[1] The introduction of a nitro group at the C4 position and a methyl group at the C3 position, along with the tert-butoxycarbonyl (Boc) protecting group at the N1 position, creates a versatile intermediate for further chemical transformations. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for guiding its use in complex synthetic pathways.

Molecular Structure and Key Spectroscopic Features

The structural framework of tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate dictates its characteristic spectroscopic signature. The following sections will dissect the expected data from primary analytical techniques.

Diagram of the Molecular Structure

Caption: Molecular structure of tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate, the following signals are anticipated.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 | Singlet | 1H | H5 (pyrazole ring) | The proton at the C5 position is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent Boc-protected nitrogen and the overall aromaticity of the pyrazole ring. |

| ~2.6 | Singlet | 3H | -CH₃ (at C3) | The methyl protons at the C3 position are expected to appear as a singlet in a region typical for methyl groups attached to an aromatic ring. |

| ~1.7 | Singlet | 9H | -C(CH₃)₃ (Boc group) | The nine equivalent protons of the tert-butyl group will produce a sharp singlet, a characteristic signal for the Boc protecting group.[2][3] |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C3 (pyrazole ring) | The carbon bearing the methyl group is expected at this chemical shift. |

| ~148 | C=O (Boc group) | The carbonyl carbon of the tert-butoxycarbonyl group typically resonates in this downfield region.[2] |

| ~145 | C5 (pyrazole ring) | The carbon atom bonded to the single proton in the pyrazole ring. |

| ~135 | C4 (pyrazole ring) | The carbon atom attached to the nitro group is expected to be significantly deshielded. |

| ~87 | -C (CH₃)₃ (Boc group) | The quaternary carbon of the tert-butyl group. |

| ~28 | -C(C H₃)₃ (Boc group) | The three equivalent methyl carbons of the tert-butyl group.[2] |

| ~14 | -CH₃ (at C3) | The methyl carbon at the C3 position is expected in the typical aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The key vibrational frequencies are summarized below.

Table 3: Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Characteristic Absorption |

| ~2980 | C-H stretch (aliphatic) | Associated with the methyl and tert-butyl groups. |

| ~1750 | C=O stretch (carboxylate) | A strong absorption characteristic of the carbonyl in the Boc protecting group.[4] |

| ~1550 and ~1350 | N-O stretch (nitro group) | Asymmetric and symmetric stretching vibrations of the C-NO₂ group, respectively.[4][5] |

| ~1580 | C=N stretch (pyrazole ring) | Characteristic stretching vibration of the pyrazole ring.[4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z (amu) | Fragment | Rationale |

| 242.1 | [M+H]⁺ | Protonated molecular ion. |

| 186.1 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the tert-butyl group is a characteristic fragmentation of Boc-protected compounds. |

| 142.1 | [M - Boc + H]⁺ | Loss of the entire tert-butoxycarbonyl group. |

| 57.1 | [C₄H₉]⁺ | The tert-butyl cation is a common and stable fragment. |

Diagram of Key Mass Spectrometry Fragmentation

Caption: Proposed ESI-MS fragmentation pathway.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans for adequate signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Set a spectral width of approximately 220 ppm.

-

Use a 45-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire 1024 or more scans.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of approximately 50-500 m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data for tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate are consistent with its proposed structure. The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the unambiguous identification and characterization of this important synthetic intermediate. The insights provided in this guide, grounded in established spectroscopic principles and data from related structures, should serve as a valuable resource for researchers in the field.

References

- Akhtar, J., et al. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Journal of Molecular Structure, 1048, 234-242.

- Janssen, J. W. A. M., et al. (1977). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 42(15), 2637–2641.

- Kanishchev, M. I., et al. (1988). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 24(4), 353-370.

-

MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]

- ARKIVOC. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(vi), 54-71.

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Available at: [Link]

-

Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Available at: [Link]

-

SpectraBase. (n.d.). 3-methyl-4-nitro-1H-pyrazole. Available at: [Link]

Sources

An In-depth Technical Guide to 3-tert-Butyl-1-methylpyrazole-5-carboxylic Acid (CAS 175277-11-9): A Versatile Scaffold for Drug Discovery

Introduction: The Strategic Importance of the Pyrazole Core in Medicinal Chemistry

In the landscape of modern drug discovery, the pyrazole nucleus stands as a "privileged scaffold"—a molecular framework that has demonstrated the ability to bind to a wide range of biological targets, leading to a plethora of approved therapeutics. Its unique electronic properties, metabolic stability, and capacity for diverse chemical functionalization have made it a cornerstone in the design of novel bioactive agents. Within this esteemed class of compounds, 3-tert-Butyl-1-methylpyrazole-5-carboxylic acid (CAS 175277-11-9) has emerged as a particularly valuable building block for medicinal chemists and researchers.

This technical guide provides an in-depth exploration of the properties, synthesis, and, most critically, the synthetic utility of 3-tert-Butyl-1-methylpyrazole-5-carboxylic acid. While direct biological activity of this specific molecule is not extensively documented in public literature, its true value lies in its role as a versatile precursor for the creation of more complex and potent pharmaceutical candidates. We will delve into the chemical logic behind its use, providing actionable insights and protocols for its application in drug development programs.

Physicochemical Properties: A Foundation for Synthetic Strategy

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization. The key characteristics of 3-tert-Butyl-1-methylpyrazole-5-carboxylic acid are summarized below, providing a foundation for designing synthetic routes and predicting the properties of its derivatives.

| Property | Value | Reference |

| CAS Number | 175277-11-9 | [1] |

| Molecular Formula | C₉H₁₄N₂O₂ | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 151 °C | [1] |

| Boiling Point | 317.7 ± 30.0 °C (Predicted) | [1] |

| Synonyms | 5-tert-Butyl-2-methyl-2H-pyrazole-3-carboxylic acid | [1] |

The presence of a bulky tert-butyl group is a key feature of this molecule. In drug design, a tert-butyl group can serve several strategic purposes:

-

Steric Shielding: It can prevent unwanted metabolic transformations of the pyrazole core, thereby enhancing the compound's pharmacokinetic profile.

-

Lipophilicity: It increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

-

Conformational Restriction: The steric bulk can lock the molecule into a specific conformation, which can be advantageous for binding to a target receptor with high affinity and selectivity.

The carboxylic acid moiety provides a reactive handle for a wide array of chemical transformations, most notably amidation and esterification, allowing for the facile introduction of diverse functional groups to explore structure-activity relationships (SAR).

Synthetic Pathways: Accessing the Core Scaffold

The synthesis of 3-tert-Butyl-1-methylpyrazole-5-carboxylic acid is a multi-step process that leverages fundamental principles of heterocyclic chemistry. While various proprietary methods may exist, a general and plausible synthetic route, based on established chemical literature for similar pyrazole derivatives, is outlined below. This provides researchers with a conceptual framework for its preparation.

Figure 1. A plausible synthetic workflow for 3-tert-Butyl-1-methylpyrazole-5-carboxylic acid.

Conceptual Experimental Protocol:

-

Step 1: Formation of the Enaminonitrile Intermediate. Pivaloylacetonitrile is reacted with dimethylformamide dimethyl acetal (DMF-DMA). This condensation reaction forms an enaminonitrile, a key intermediate that sets the stage for the pyrazole ring formation. The reaction is typically carried out in an inert solvent and may be heated to drive it to completion.

-

Step 2: Cyclization to the Aminopyrazole. The enaminonitrile intermediate is then treated with methylhydrazine. This is a classic cyclization reaction that forms the pyrazole ring. The regioselectivity of this reaction is crucial for obtaining the desired 1-methyl isomer. Reaction conditions, such as solvent and temperature, are optimized to favor the desired product.

-

Step 3: Conversion to the Carboxylic Acid. The resulting 5-amino-3-tert-butyl-1-methylpyrazole is then converted to the carboxylic acid. This can be achieved through a Sandmeyer-type reaction, where the amino group is first diazotized and then displaced by a cyano group, followed by hydrolysis of the nitrile to the carboxylic acid. Alternatively, other methods for the conversion of an amino group to a carboxylic acid on a heterocyclic ring can be employed.

Applications in Drug Discovery: A Gateway to Bioactive Molecules

The primary utility of 3-tert-Butyl-1-methylpyrazole-5-carboxylic acid lies in its role as a versatile scaffold for the synthesis of a diverse array of biologically active compounds. The carboxylic acid functionality is a key reactive point for derivatization.

Figure 2. Synthetic utility of 3-tert-Butyl-1-methylpyrazole-5-carboxylic acid in generating diverse bioactive molecules.

Protocol for Amide Library Synthesis

The synthesis of an amide library from 3-tert-Butyl-1-methylpyrazole-5-carboxylic acid is a robust method for exploring SAR.

Objective: To generate a diverse set of amide derivatives for biological screening.

Materials:

-

3-tert-Butyl-1-methylpyrazole-5-carboxylic acid

-

A diverse panel of primary and secondary amines

-

A peptide coupling reagent (e.g., HATU, HOBt/EDC)

-

A non-nucleophilic base (e.g., DIPEA)

-

Anhydrous aprotic solvent (e.g., DMF, DCM)

Step-by-Step Methodology:

-

Activation of the Carboxylic Acid: In a dry reaction vessel under an inert atmosphere, dissolve 3-tert-Butyl-1-methylpyrazole-5-carboxylic acid (1 equivalent) in the chosen anhydrous solvent. Add the coupling reagent (e.g., HATU, 1.1 equivalents) and the non-nucleophilic base (e.g., DIPEA, 2 equivalents). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

-

Amine Addition: To the activated carboxylic acid solution, add the desired amine (1.1 equivalents).

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by flash column chromatography or preparative HPLC to yield the pure amide derivative.

-

Characterization: Confirm the structure of the synthesized amide using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

This parallel synthesis approach can be readily adapted for high-throughput synthesis to rapidly generate a large library of compounds for screening.

The Pyrazole Scaffold in Approved Drugs: A Context for Application

To fully appreciate the potential of derivatives from 3-tert-Butyl-1-methylpyrazole-5-carboxylic acid, it is instructive to examine the role of the pyrazole core in established pharmaceuticals.

-

Celecoxib (Celebrex®): An anti-inflammatory drug that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The pyrazole ring is central to its activity.

-

Sildenafil (Viagra®): A treatment for erectile dysfunction that acts as a phosphodiesterase type 5 (PDE5) inhibitor. The pyrazole moiety is a key component of its heterocyclic core.

-

Rimonabant (Acomplia®): A cannabinoid receptor type 1 (CB1) antagonist that was developed as an anorectic anti-obesity drug.

The success of these drugs underscores the therapeutic potential of the pyrazole scaffold and provides a strong rationale for the use of building blocks like 3-tert-Butyl-1-methylpyrazole-5-carboxylic acid in the development of new chemical entities.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling 3-tert-Butyl-1-methylpyrazole-5-carboxylic acid. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion and Future Outlook

3-tert-Butyl-1-methylpyrazole-5-carboxylic acid is a strategically designed chemical building block with significant potential in medicinal chemistry and drug discovery. While its intrinsic biological activity is not yet a major focus, its true power lies in its utility as a versatile scaffold. The combination of a metabolically robust tert-butyl group and a readily functionalizable carboxylic acid on a privileged pyrazole core makes it an ideal starting point for the synthesis of novel, biologically active compounds.

Future research will likely focus on the exploration of the chemical space accessible from this scaffold. The development of new synthetic methodologies to further diversify the pyrazole core and the application of high-throughput screening to libraries derived from this compound will undoubtedly lead to the discovery of new therapeutic agents. For researchers and drug development professionals, 3-tert-Butyl-1-methylpyrazole-5-carboxylic acid represents a valuable tool in the ongoing quest for innovative medicines.

References

Sources

A Comprehensive Guide to the Structural Elucidation of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate

Abstract

The definitive characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. This guide provides an in-depth, methodology-focused walkthrough for the structural elucidation of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate, a substituted heterocyclic compound. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), we present a holistic and self-validating workflow. This document is intended for researchers and scientists in organic synthesis and medicinal chemistry, offering not just protocols, but the strategic reasoning behind the application of each analytical technique to build an unassailable structural proof.

Introduction: The Rationale for Rigorous Elucidation

Substituted pyrazoles are privileged scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The title compound, tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate, incorporates several key functional groups: a pyrazole core, a nitro group which acts as a potent electron-withdrawing group, and a tert-butyloxycarbonyl (Boc) protecting group.[2][3] The precise arrangement of these substituents is critical, as even minor isomeric variations can drastically alter a molecule's biological activity and physicochemical properties.

The Boc group is particularly significant in multi-step synthesis, serving to protect the pyrazole N-H during subsequent chemical transformations while offering a reliable method for deprotection under acidic conditions.[2][4] Therefore, confirming its successful and regioselective installation, alongside the positions of the methyl and nitro groups, is paramount. This guide will demonstrate how a multi-pronged spectroscopic approach provides unambiguous confirmation of the target structure.

Synthetic Strategy: Context for Characterization

To elucidate a structure, one must first obtain a pure sample. The synthesis of the title compound logically proceeds in two key steps: the nitration of the pyrazole ring followed by the protection of the remaining N-H proton. Understanding this pathway provides crucial context for the expected outcome and potential side products.

The electrophilic nitration of 3-methylpyrazole is expected to occur at the C4 position, which is activated for substitution. Subsequent protection of the N-H with di-tert-butyl dicarbonate ((Boc)₂O) yields the final product.[5][6] The following analytical sections will systematically prove this outcome.

Spectroscopic Analysis & Data Interpretation

The core of the structure elucidation relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise: Mass spectrometry provides the most direct evidence of a compound's molecular weight and elemental formula. For our target, we anticipate a specific molecular ion peak and characteristic fragmentation patterns stemming from the lability of the Boc group and the stability of the pyrazole ring.

Expected Data & Interpretation: Using a technique like Electrospray Ionization (ESI), we would expect to see the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The fragmentation pattern in MS/MS analysis is highly predictable. The most prominent fragmentation pathway for N-Boc protected heterocyles is the loss of the tert-butyl group or isobutylene, followed by the loss of carbon dioxide.[2]

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₉H₁₄N₃O₄⁺ | 228.0984 | Protonated molecular ion. Primary confirmation of successful synthesis. |

| [M-C₄H₈+H]⁺ | C₅H₆N₃O₄⁺ | 172.0358 | Loss of isobutylene from the Boc group. A very common and diagnostic fragmentation. |

| [M-Boc+H]⁺ | C₄H₄N₃O₂⁺ | 127.0355 | Loss of the entire Boc group (isobutylene + CO₂), yielding the protonated 3-methyl-4-nitropyrazole. |

The observation of these specific mass-to-charge ratios provides high confidence in the compound's elemental composition and the presence of the Boc protecting group.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise: IR spectroscopy is a rapid and powerful tool for identifying the presence of specific functional groups. The spectrum of our target molecule is expected to be dominated by strong absorptions from the nitro (NO₂) and carbonyl (C=O) groups.

Expected Data & Interpretation: The key is to look for characteristic stretching frequencies. The nitro group has two distinct, strong absorption bands, while the carbamate carbonyl of the Boc group has a strong, sharp signal.[7][8][9]

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Rationale & Significance |

| Nitro (Ar-NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong absorption, indicative of the N=O double bond character. Its presence is a primary confirmation of successful nitration.[8][10] |

| Nitro (Ar-NO₂) | Symmetric Stretch | 1360 - 1290 | Strong absorption, confirming the NO₂ group.[7][9] |

| Carbonyl (C=O) | Stretch (Carbamate) | 1750 - 1725 | Strong, sharp peak confirming the presence of the Boc group's carbonyl. This distinguishes it from other carbonyl types like ketones or amides. |

| C-H (sp³) | Stretch | 2980 - 2950 | Medium to strong peaks corresponding to the methyl and tert-butyl groups. |

| C-N / C-C | Ring Vibrations | 1600 - 1400 | Multiple bands in the fingerprint region, characteristic of the pyrazole ring structure. |

The simultaneous appearance of strong bands for both the nitro and carbamate carbonyl groups is compelling evidence for the presence of both key functionalities in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

Expertise: NMR is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns of both ¹H and ¹³C nuclei, we can map out the entire carbon-hydrogen framework and confirm the substitution pattern on the pyrazole ring.[11][12]

Expected Data & Interpretation: The ¹H NMR spectrum should be relatively simple, showing three distinct singlet signals, each corresponding to a unique set of protons in the molecule.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Interpretation |

| C₅-H | 8.5 - 9.0 | Singlet (s) | 1H | The sole proton on the pyrazole ring is highly deshielded due to the aromaticity of the ring and the strong electron-withdrawing effect of the adjacent nitro group at C4 and the Boc-protected nitrogen at N1. Its singlet nature confirms no adjacent protons. |

| C₃-CH₃ | 2.5 - 2.8 | Singlet (s) | 3H | The methyl group protons are attached to an sp² carbon of the pyrazole ring. They appear as a singlet as there are no vicinal protons to couple with.[13] |

| C(CH₃)₃ | 1.5 - 1.7 | Singlet (s) | 9H | The nine protons of the tert-butyl group are chemically equivalent and show a characteristic strong singlet in this region. This is a definitive signature of the Boc group.[14] |

The absence of any other signals in the aromatic region and the specific singlet pattern provide strong evidence for the 3,4,5-substitution pattern on the pyrazole ring.

Expected Data & Interpretation: The proton-decoupled ¹³C NMR spectrum will show all unique carbon atoms in the molecule, providing a complete carbon "census." The chemical shifts are highly sensitive to the electronic environment.

| Assignment | Predicted δ (ppm) | Rationale & Interpretation |

| C=O (Boc) | 148 - 152 | The carbonyl carbon of the carbamate is significantly deshielded and appears in the typical range for this functional group. |

| C₃ (Pyrazole) | 145 - 150 | The carbon bearing the methyl group. Its chemical shift is influenced by the adjacent nitrogen and the overall ring electronics. |

| C₅ (Pyrazole) | 135 - 140 | The carbon bearing the single proton (C₅-H). It is deshielded due to its position in the aromatic ring. |

| C₄ (Pyrazole) | 125 - 135 | The carbon attached to the nitro group. The direct attachment of the strongly electron-withdrawing NO₂ group significantly influences its chemical shift.[15][16] |

| C(CH₃)₃ (Boc) | 84 - 88 | The quaternary carbon of the tert-butyl group is a key identifier for the Boc protecting group. |

| C(CH₃)₃ (Boc) | 27 - 29 | The three equivalent methyl carbons of the tert-butyl group give a strong signal in the aliphatic region. |

| C₃-CH₃ | 12 - 15 | The methyl carbon attached to the pyrazole ring, appearing in the high-field region of the spectrum. |

The combination of ¹H and ¹³C NMR data allows for the complete and unambiguous assignment of the molecular structure. Advanced 2D NMR techniques like HSQC (to correlate protons to their directly attached carbons) and HMBC (to see 2- and 3-bond correlations) could be used for further, irrefutable confirmation.

Data Integration and Final Confirmation

The true power of this analytical workflow lies in the convergence of all data points to support a single, unambiguous structure. No single technique is sufficient, but together they form a self-validating system.

Experimental Protocols

For reproducibility and validation, detailed experimental protocols are provided.

5.1. General Considerations

-

All reagents should be of analytical grade and used as received.

-

Reactions requiring anhydrous conditions should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

-

Thin Layer Chromatography (TLC) on silica gel plates should be used to monitor reaction progress.

5.2. Synthesis of 3-Methyl-4-nitro-1H-pyrazole

-

To a flask cooled in an ice bath, add 3-methylpyrazole (1.0 eq).

-

Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (1.5 eq) while maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 3-methyl-4-nitro-1H-pyrazole.

5.3. Synthesis of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate

-

Dissolve 3-methyl-4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.

-

Add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) or a stoichiometric amount of a non-nucleophilic base like triethylamine.[17]

-

Stir the mixture at room temperature overnight.

-

Monitor the reaction to completion by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure title compound.

5.4. Spectroscopic Data Acquisition

-

NMR: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using CDCl₃ or DMSO-d₆ as the solvent with tetramethylsilane (TMS) as an internal standard.[18]

-

MS: High-resolution mass spectra (HRMS) can be obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.

-

IR: Infrared spectra can be recorded on an FT-IR spectrometer using KBr pellets or as a thin film on NaCl plates.

Conclusion

The structural elucidation of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate serves as an exemplary case for the application of modern spectroscopic techniques in organic chemistry. Through the logical and systematic integration of data from Mass Spectrometry, IR Spectroscopy, and both ¹H and ¹³C NMR, we have constructed an unassailable proof of structure. This guide underscores the principle that while each technique provides valuable information, it is their combined, corroborative power that enables chemists to characterize molecules with the high degree of certainty required for advanced research and development.

References

-

Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Infrared of nitro compounds. (n.d.). Chemistry LibreTexts. Retrieved from [Link] (Specific page on IR of nitro compounds)

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar. Retrieved from [Link]

-

A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Selective Boc-Protection and Bromination of Pyrazoles. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Retrieved from [Link]

-

Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2020). Arkat USA. Retrieved from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Zhang, J., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Retrieved from [Link]

-

Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). MDPI. Retrieved from [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Molecules. Retrieved from [Link]

-

Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. (n.d.). Connect Journals. Retrieved from [Link]

-

Mass spectrometric investigation of some pyronylpyrazole derivatives. (1993). Spectroscopy Letters. Retrieved from [Link]

-

Mass spectrometric study of some pyrazoline derivatives. (1998). ResearchGate. Retrieved from [Link]

-

Structure Elucidation of a Pyrazolo[9][19]pyran Derivative by NMR Spectroscopy. (2007). Molecules. Retrieved from [Link]

-

Structure Elucidation of a Pyrazolo[9][19]pyran Derivative by NMR Spectroscopy. (2007). Molecules. Retrieved from [Link]

-

Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2020). ResearchGate. Retrieved from [Link]

-

Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. (1951). Journal of the American Chemical Society. Retrieved from [Link]

-

Nitropyrazoles: 1. Synthesis, transformations, and physicochemical properties of nitro derivatives of 1H,4H-pyrazolo[4,3-c]pyrazole. (1993). Russian Chemical Bulletin. Retrieved from [Link]

-

Mass spectral investigation of compounds 1 and 11-15. (n.d.). ResearchGate. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

13C NMR chemical shifts (ppm) of C-nitropyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkivoc. Retrieved from [Link]

-

Supporting information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (2016). ResearchGate. Retrieved from [Link]

-

3-methyl-4-nitro-1H-pyrazole - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

4-Nitropyrazole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

N-(tert-butyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Methyl 1-(tert-butyl)-4-nitro-1H-pyrazole-3-carboxylate. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

-

Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (2016). Atlantis Press. Retrieved from [Link]

-

tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2025). Molecules. Retrieved from [Link]

Sources

- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0 | Benchchem [benchchem.com]

- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. guidechem.com [guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. arkat-usa.org [arkat-usa.org]

- 15. researchgate.net [researchgate.net]

- 16. spectrabase.com [spectrabase.com]

- 17. japsonline.com [japsonline.com]

- 18. rsc.org [rsc.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical Characteristics of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the physical and chemical characteristics of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from closely related analogues and established chemical principles to provide a robust predictive profile. The methodologies for characterization and a plausible synthetic route are also detailed, offering a comprehensive resource for researchers.

Introduction

tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in numerous FDA-approved drugs. The introduction of a nitro group and a bulky tert-butylcarbonyl protecting group on the pyrazole ring is anticipated to significantly influence its chemical reactivity, solubility, and biological activity. Understanding the physical characteristics of this compound is paramount for its potential application in drug design, enabling predictions of its behavior in various biological and chemical environments.

Chemical Structure and Molecular Properties

The foundational step in characterizing any molecule is a thorough understanding of its structure and fundamental properties.

Figure 1. Chemical structure of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate.

Table 1: Predicted Molecular Properties

| Property | Predicted Value |

| Molecular Formula | C9H13N3O4 |

| Molecular Weight | 227.22 g/mol |

| IUPAC Name | tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate |

| CAS Number | Not assigned (as of January 2026) |

Proposed Synthesis

A robust and reproducible synthetic route is crucial for obtaining a pure sample for characterization and further studies. The proposed synthesis of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate involves a two-step process starting from the commercially available 3-methyl-4-nitro-1H-pyrazole.

Figure 2. Proposed synthetic workflow.

Experimental Protocol: Synthesis of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate

This protocol is based on established methods for the N-Boc protection of pyrazoles[1][2].

Materials:

-

3-methyl-4-nitro-1H-pyrazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

To a solution of 3-methyl-4-nitro-1H-pyrazole (1 equivalent) in anhydrous DCM, add triethylamine (1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the title compound.

Causality Behind Experimental Choices:

-

Triethylamine (TEA): Acts as a base to deprotonate the pyrazole nitrogen, facilitating the nucleophilic attack on the electrophilic carbonyl carbon of Boc₂O.

-

Anhydrous Conditions: Boc₂O is sensitive to moisture, which can lead to its decomposition.

-

Column Chromatography: This is a standard and effective method for purifying organic compounds of moderate polarity.

Predicted Physical Characteristics

The physical properties of a compound are critical for its handling, formulation, and pharmacokinetic profile.

Table 2: Predicted Physical Properties

| Property | Predicted Characteristic | Rationale/Comparison |

| Appearance | White to off-white solid | Similar N-Boc protected pyrazoles are typically solids at room temperature. |

| Melting Point | 80-100 °C | The introduction of the bulky Boc group may lower the melting point compared to the parent pyrazole. The exact value depends on crystal packing. |

| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone). Insoluble in water. | The large non-polar tert-butyl group and the overall molecular structure suggest poor aqueous solubility but good solubility in organic solvents. |

| Boiling Point | > 300 °C (decomposes) | High molecular weight and polarity suggest a high boiling point, though decomposition is likely at elevated temperatures. |

Predicted Spectral Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the methyl, tert-butyl, and pyrazole ring protons.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| tert-butyl | 1.6 - 1.7 | singlet | 9H | Characteristic singlet for the nine equivalent protons of the tert-butyl group on the Boc protector. |

| Methyl | 2.5 - 2.7 | singlet | 3H | The methyl group at the 3-position of the pyrazole ring. |

| Pyrazole-H | 8.0 - 8.2 | singlet | 1H | The single proton on the pyrazole ring at the 5-position. Deshielded due to the electron-withdrawing nitro group and the aromatic nature of the ring. Based on data for 3-methyl-4-nitro-1H-pyrazole[3]. |

¹³C NMR Spectroscopy

The carbon NMR will provide information about the carbon framework of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| tert-butyl (CH₃) | ~28 | Typical chemical shift for the methyl carbons of a tert-butyl group. |

| tert-butyl (quaternary C) | ~85 | The quaternary carbon of the tert-butyl group attached to the oxygen. |

| Methyl (pyrazole) | ~14 | Typical chemical shift for a methyl group on an aromatic ring. |

| Pyrazole C3 | ~150 | Carbon bearing the methyl group. |

| Pyrazole C4 | ~130 | Carbon bearing the nitro group. |

| Pyrazole C5 | ~140 | Carbon bearing the proton. |

| Carbonyl (Boc) | ~148 | Carbonyl carbon of the carbamate. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| C=O (carbamate) | 1730 - 1750 | Strong | Characteristic strong absorption for the carbonyl group in the Boc protecting group. |

| N-O (nitro, asymmetric) | 1520 - 1560 | Strong | Asymmetric stretching vibration of the nitro group[4]. |

| N-O (nitro, symmetric) | 1340 - 1380 | Medium-Strong | Symmetric stretching vibration of the nitro group[4]. |

| C-H (alkane) | 2850 - 3000 | Medium | C-H stretching vibrations of the methyl and tert-butyl groups. |

| C=N (pyrazole ring) | 1450 - 1550 | Medium | Stretching vibrations of the pyrazole ring. |

Conclusion

This technical guide provides a comprehensive overview of the predicted physical and spectral characteristics of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate. By leveraging data from analogous compounds and fundamental chemical principles, a detailed profile has been constructed to aid researchers in the synthesis, purification, and characterization of this molecule. The provided experimental protocol offers a practical starting point for its preparation. Further empirical studies are warranted to confirm these predicted properties and to fully elucidate the potential of this compound in drug discovery and development.

References

-

Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents.

-

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate.

-

tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis. ChemicalBook.

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central.

-

Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH.

-

CAS RN 2002441-88-3 | Methyl 1-(tert-butyl)-4-nitro-1H-pyrazole-3-carboxylate. Hoffman Fine Chemicals.

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.

-

Method for preparing 3-tertiary butyl-1H-pyrazole-4-formaldehyde. Google Patents.

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.

-

Nitropyrazoles (review). ResearchGate.

-

3-methyl-4-nitro-1H-pyrazole - Optional[1H NMR] - Spectrum. SpectraBase.

-

847139-23-5|tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate. BLDpharm.

-

1H-Pyrazole, 3-methyl-4-nitro-. PubChem.

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR.

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH.

-

tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. Oakwood Chemical.

-

4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. Google Patents.

-

IR: nitro groups. University of Calgary.

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR.

-

tert-butyl 3-formyl-1H-pyrazole-1-carboxylate. 1stsci.com.

-

tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. PubChem.

Sources

Stability and storage conditions for tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate

An In-depth Technical Guide to the Stability and Storage of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate

Introduction: A Chemist's Perspective on a Key Building Block

Tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a nitropyrazole core, a methyl substituent, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The pyrazole scaffold is a well-established pharmacophore, and the nitro group offers a handle for further chemical transformations. The Boc group, while providing temporary protection of the pyrazole nitrogen, also influences the compound's overall stability profile.

Understanding the stability and optimal storage conditions of this compound is paramount for researchers and drug development professionals. Degradation not only results in the loss of valuable material but can also lead to the formation of impurities that may interfere with subsequent synthetic steps or biological assays, ultimately compromising the integrity of research data. This guide provides a comprehensive overview of the chemical stability of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate, recommended storage conditions, and a protocol for conducting stability studies.

Chemical Stability Profile: A Tale of Three Moieties

The stability of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate is intrinsically linked to the chemical properties of its three key functional components: the nitropyrazole ring, the tert-butyl carbamate (Boc group), and the nitro group.

The Robustness of the Nitropyrazole Core

Nitropyrazoles are known for their aromatic character, which imparts significant stability. These systems are generally resistant to oxidation and hydrolysis.[1] The pyrazole ring itself is a stable five-membered heterocycle, and the presence of the nitro group, an electron-withdrawing substituent, further stabilizes the ring system. This inherent stability makes the pyrazole core less susceptible to degradation under typical laboratory conditions.

The Achilles' Heel: The Acid-Labile Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines and heterocyclic nitrogens due to its ease of introduction and removal. However, its primary characteristic is its lability under acidic conditions.[2][3][4] The mechanism of cleavage involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.

This acid sensitivity is the most significant factor governing the stability of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate. Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will rapidly cleave the Boc group.[3][4] Even milder acidic conditions, if prolonged or at elevated temperatures, can lead to gradual deprotection.[5][6] Therefore, it is crucial to avoid acidic environments during storage and handling.

The Carbamate Linkage: A Point of Potential Hydrolysis

The Boc group is attached to the pyrazole ring via a carbamate linkage. Carbamates are generally more resistant to hydrolysis than their ester counterparts, particularly under basic conditions.[7][8][9] This is attributed to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. While more stable than esters, the carbamate bond is not completely inert and can undergo hydrolysis under strongly acidic or basic conditions, or at elevated temperatures, although at a slower rate than the acid-catalyzed cleavage of the tert-butyl group.[8][10]

The Nitro Group: Generally Stable but with Thermal Considerations

The nitro group on the pyrazole ring is generally stable. Nitroaromatic compounds are known for their thermal stability, though they can decompose at high temperatures.[11][12][13] The decomposition of nitroaromatic compounds can be complex, often involving radical mechanisms.[14][15] For tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate, thermal decomposition is not a primary concern under standard storage and laboratory conditions but should be considered if the compound is subjected to high temperatures.

Potential Degradation Pathways